Lumirubin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

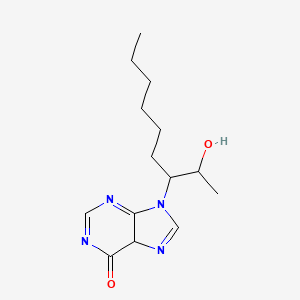

Lumirubin is a structural isomer of bilirubin, formed during phototherapy used to treat neonatal jaundice. This polar isomer, resulting from the blue-green lights of phototherapy, has an active site to albumin and is considered less toxic than bilirubin . This compound is excreted into bile or urine and is known for its significant biological effects, including antioxidant and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lumirubin is primarily produced through the phototherapy of bilirubin. During this process, bilirubin is exposed to blue-green light, which induces a photoisomerization reaction, converting bilirubin into this compound . The reaction conditions typically involve specific wavelengths of light (around 460-490 nm) and controlled exposure times to ensure efficient conversion.

Industrial Production Methods: Industrial production of this compound is not widely established due to its primary use in medical treatments for neonatal jaundice. the process involves the use of phototherapy devices that emit blue-green light to convert bilirubin in the blood of neonates into this compound, which is then excreted from the body .

Analyse Chemischer Reaktionen

Types of Reactions: Lumirubin undergoes several types of chemical reactions, including:

Photoisomerization: The primary reaction where bilirubin is converted to this compound under blue-green light.

Common Reagents and Conditions:

Blue-Green Light: Used in phototherapy to induce the photoisomerization of bilirubin to this compound.

Oxidizing Agents: Various oxidizing agents can be used to study the oxidative stability of this compound.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Lumirubin has several scientific research applications across various fields:

Chemistry: Studied for its unique photochemical properties and its role in the photoisomerization process.

Biology: Investigated for its biological effects, including antioxidant and anti-inflammatory properties.

Medicine: Used in the treatment of neonatal jaundice through phototherapy.

Wirkmechanismus

Lumirubin exerts its effects primarily through its interaction with albumin and its antioxidant properties. The photoisomerization of bilirubin to this compound reduces the toxicity of bilirubin, making it easier for the body to excrete . This compound also modulates the expression of various metabolic and oxidative stress markers, contributing to its biological effects . Additionally, this compound has been shown to interact with receptors such as the aryl hydrocarbon receptor, NMDA, and GABA receptors, which may underpin its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Bilirubin: The parent compound from which lumirubin is derived.

Biliverdin: Another product of heme catabolism, which is converted to bilirubin.

Other Bilirubin Photoisomers: Includes various isomers formed during phototherapy, such as E,Z-bilirubin and Z,E-bilirubin.

Uniqueness of this compound: this compound’s unique properties include its lower toxicity, higher polarity, and its ability to bind to albumin, making it easier to excrete from the body . These properties make this compound a safer and more effective treatment option for neonatal jaundice compared to bilirubin .

Eigenschaften

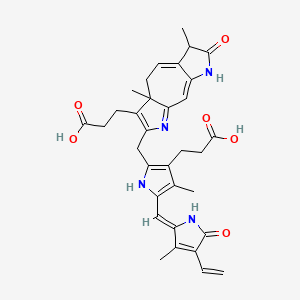

CAS-Nummer |

110617-57-7 |

|---|---|

Molekularformel |

C33H36N4O6 |

Molekulargewicht |

584.7 g/mol |

IUPAC-Name |

3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.03,7]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H36N4O6/c1-6-19-16(2)24(36-32(19)43)13-23-17(3)20(7-9-29(38)39)25(34-23)14-27-22(8-10-30(40)41)33(5)12-11-21-18(4)31(42)37-26(21)15-28(33)35-27/h6,11,13,15,18,34H,1,7-10,12,14H2,2-5H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b24-13- |

InChI-Schlüssel |

BYVDUQYJIIPFIB-CFRMEGHHSA-N |

Isomerische SMILES |

CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)/C=C\5/C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C |

Kanonische SMILES |

CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)C=C5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine](/img/structure/B15126061.png)

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride](/img/structure/B15126069.png)

![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)

![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)

![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)

![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylpropane-1-sulfonamide;hydrochloride](/img/structure/B15126096.png)

![2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15126110.png)

![[4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B15126117.png)

![N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide](/img/structure/B15126128.png)

![[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid](/img/structure/B15126133.png)